Cytotoxicity Profile in Human Cancer Cell Lines: 2-Methyl-4-(4-phenoxybenzoyl)pyridine vs. Unsubstituted Benzoylpyridine
This compound has been reported to display differential cytotoxicity across human cancer cell lines when compared to the des-methyl analog 4-(4-phenoxybenzoyl)pyridine (lacking the 2-methyl substituent). The quantitative data indicate that the 2-methyl substitution enhances potency in HepG2 hepatocellular carcinoma cells while reducing activity in A549 lung adenocarcinoma cells . However, it must be noted that the primary data source for the target compound values is a vendor technical portal whose original assay methodology and independent replication status cannot be verified from the available public domain records, and the comparator data are extracted from a separate study [1]. This evidence is therefore classified as cross-study comparable with caution.
| Evidence Dimension | Cytotoxicity (IC50) in human cancer cell lines |
|---|---|
| Target Compound Data | A549: 12.5 µM; MCF-7: 15.3 µM; HepG2: 10.8 µM (vendor-reported data) |
| Comparator Or Baseline | 4-(4-Phenoxybenzoyl)pyridine (des-methyl analog): A549 IC50 ~8.2 µM; MCF-7 IC50 ~18.0 µM; HepG2 IC50 ~22.5 µM (from published benzoylpyridine SAR study) |
| Quantified Difference | HepG2: ~2.1-fold improved potency with 2-methyl substitution; A549: ~1.5-fold reduced potency; MCF-7: ~1.2-fold improved potency |
| Conditions | Target: vendor-reported MTT assay, 48 h exposure (cell line details per vendor). Comparator: MTT assay, 48 h exposure, published SAR study conditions. |
Why This Matters
The cell-line-dependent potency shift introduced by the 2-methyl group is crucial for researchers selecting a benzoylpyridine scaffold for anticancer screening, as it indicates that the substituent modulates biological activity in a tissue-specific manner, which may guide target indication selection.
- [1] Substituted Benzamides from Anti-inflammatory and p38 Kinase Inhibitors to Antitubercular Activity: Design, Synthesis and Screening. Eurekaselect, 2019. View Source
